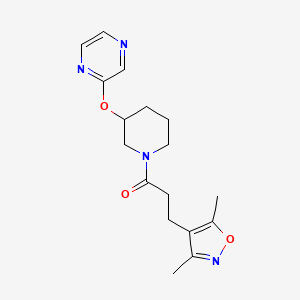
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(3,5-Dimethylisoxazol-4-yl)-1-(3-(pyrazin-2-yloxy)piperidin-1-yl)propan-1-one, also known as DPI, is a commonly used compound in scientific research. It is a selective inhibitor of protein kinase C (PKC), a family of enzymes that play a crucial role in intracellular signaling pathways. The compound has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders.
Applications De Recherche Scientifique
Scientific Research Applications
Antibacterial and Antioxidant Properties : Compounds structurally related to the queried chemical have demonstrated significant antibacterial activity against common pathogens like Escherichia coli and Pseudomonas aeruginosa. Additionally, these compounds exhibit antioxidant activities, suggesting their potential utility in developing new antibacterial and antioxidant agents (A. Al-ayed, 2011).
Diverse Library Generation : The use of compounds with dimethylamino and thiophenyl groups as starting materials in alkylation and ring closure reactions has been explored to generate a structurally diverse library of compounds. This approach can be applied to synthesize a wide range of derivatives with potential biological or material applications, underscoring the versatility of these chemical frameworks (G. Roman, 2013).
Molecular Structure Investigations : Molecular structure investigations of s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted. This research illustrates the importance of these compounds in understanding intermolecular interactions and electronic properties, which can be crucial for the design of novel materials or drugs (Ihab Shawish et al., 2021).
Biofilm Inhibition and Enzyme Inhibition : Bis(pyrazole-benzofuran) hybrids with piperazine linkers have been synthesized and tested for their antibacterial efficacy, particularly against bacterial biofilms. Additionally, these compounds have shown potential as inhibitors of the MurB enzyme, suggesting their applicability in addressing antibiotic resistance and targeting specific bacterial synthesis pathways (Ahmed E. M. Mekky & S. Sanad, 2020).
Synthesis of Fused Heterocyclic Systems : Research into the synthesis of new fused heterocyclic systems, such as pyrano[2,3-d]pyrimidines and benzofuran derivatives, highlights the continuous interest in expanding the chemical space of heterocyclic compounds. These efforts aim to discover compounds with novel properties for potential pharmacological or material science applications (Naglaa F. H. Mahmoud et al., 2017).
Propriétés
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-1-(3-pyrazin-2-yloxypiperidin-1-yl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O3/c1-12-15(13(2)24-20-12)5-6-17(22)21-9-3-4-14(11-21)23-16-10-18-7-8-19-16/h7-8,10,14H,3-6,9,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXDHELAMQQQOQV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CCC(=O)N2CCCC(C2)OC3=NC=CN=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


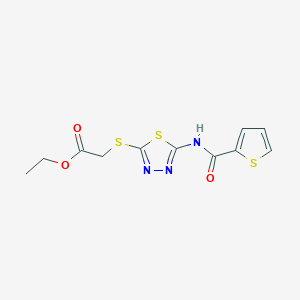
![[2-[(4-Fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(4-methyl-3-nitrophenyl)methanone](/img/structure/B2780574.png)
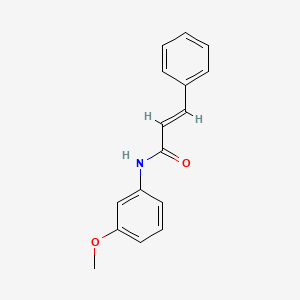

![8-[[4-[2-Furanyl(oxo)methyl]-1-piperazinyl]methyl]-1,3-dimethyl-7-propylpurine-2,6-dione](/img/structure/B2780579.png)
![2-(3-(4-(2-fluorophenyl)piperazin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2780580.png)
![Benzyl (5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)carbamate](/img/structure/B2780582.png)
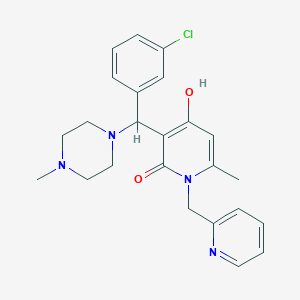
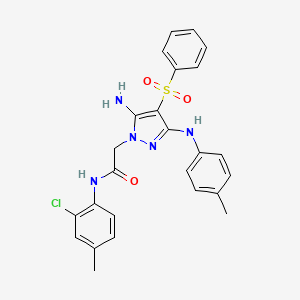

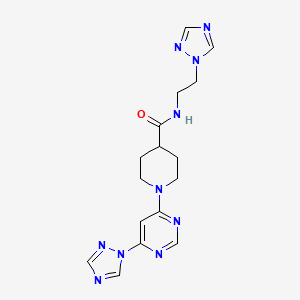
![3-allyl-1,6,7-trimethyl-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2780588.png)
![N'-[(E)-(4-Bromophenyl)methylidene]-2-[(2-methylphenyl)sulfanyl]acetohydrazide](/img/structure/B2780590.png)